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Compound of Interest

Compound Name: Desacetylcefotaxime

Cat. No.: B1670277 Get Quote

Introduction

Cefotaxime Sodium is a third-generation cephalosporin antibiotic widely used to treat a variety

of bacterial infections.[1] The quality and purity of the final pharmaceutical product are critical

for its safety and efficacy. Impurity profiling is a mandatory requirement by regulatory bodies to

ensure that the levels of any impurities are within acceptable limits. Desacetylcefotaxime is

the primary and active metabolite of Cefotaxime, but it is also a significant process-related

impurity and degradation product found in Cefotaxime Sodium drug substance and finished

products.[2][3] Therefore, the accurate identification and quantification of

Desacetylcefotaxime are crucial aspects of the quality control of Cefotaxime. This application

note provides a detailed protocol for the analysis of Desacetylcefotaxime as an impurity in

Cefotaxime Sodium using High-Performance Liquid Chromatography (HPLC), in line with

pharmacopeial methods and ICH validation guidelines.

Chemical Structures

Desacetylcefotaxime is structurally similar to Cefotaxime, differing by the hydrolysis of the

acetyl group at the C-3 position to a hydroxyl group. This structural change affects its

chromatographic behavior and biological activity.

Cefotaxime: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-

(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Desacetylcefotaxime: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-

methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-

carboxylic acid[4]

Experimental Protocols
This section details the validated HPLC method for the quantification of Desacetylcefotaxime
in Cefotaxime Sodium. The method is based on principles outlined in the United States

Pharmacopeia (USP) and is suitable for routine quality control testing.[5]

1. Materials and Reagents

Cefotaxime Sodium Reference Standard (USP grade)

Desacetylcefotaxime Impurity Standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Monobasic potassium phosphate (analytical grade)

Phosphoric acid (analytical grade)

Sodium hydroxide (analytical grade)

Water (HPLC grade)

2. Equipment

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Data acquisition and processing software

Analytical balance

pH meter

Volumetric flasks and pipettes
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Syringe filters (0.45 µm)

3. Chromatographic Conditions

Parameter Condition

Column C18, 4.6 mm x 250 mm, 5 µm packing

Mobile Phase A

Buffer solution: 20 mM Monobasic potassium

phosphate, pH adjusted to 6.25 with phosphoric

acid or sodium hydroxide.

Mobile Phase B Acetonitrile

Gradient Elution
A suitable gradient to ensure separation of all

impurities.

Flow Rate 1.0 mL/min

Column Temperature Ambient

Detection Wavelength 254 nm

Injection Volume 20 µL

4. Preparation of Solutions

Buffer Solution (Mobile Phase A): Dissolve an appropriate amount of monobasic potassium

phosphate in HPLC grade water to obtain a 20 mM solution. Adjust the pH to 6.25 with dilute

phosphoric acid or sodium hydroxide.

Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefotaxime

Sodium Reference Standard and Desacetylcefotaxime Impurity Standard in the mobile

phase to obtain a known concentration.

Sample Solution: Accurately weigh and dissolve a suitable amount of the Cefotaxime

Sodium sample in the mobile phase to obtain a concentration similar to the standard

solution.
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Resolution Solution: Prepare a solution containing both Cefotaxime Sodium and

Desacetylcefotaxime to demonstrate the resolution between the two peaks. According to

the USP monograph, the resolution between the Desacetylcefotaxime and Cefotaxime

peaks should be not less than 20.[5]

5. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, covering the

following parameters:[6][7][8][9]

Specificity: The ability of the method to unequivocally assess the analyte in the presence of

other components. This can be demonstrated through forced degradation studies (acid,

base, oxidation, heat, and light) to ensure that degradation products do not interfere with the

quantification of Desacetylcefotaxime.[10]

Linearity: The ability to obtain test results which are directly proportional to the concentration

of the analyte. A minimum of five concentrations should be used to establish linearity.

Range: The interval between the upper and lower concentration of the analyte in the sample

for which the method has been demonstrated to have a suitable level of precision, accuracy,

and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This

can be determined by spiking the sample with known amounts of the Desacetylcefotaxime
standard.

Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample. This includes

repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected

but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be

quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but

deliberate variations in method parameters.

Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of

Desacetylcefotaxime as an impurity in Cefotaxime Sodium.

Parameter Typical Value/Range Reference

Retention Time (Cefotaxime) ~14 minutes [5]

Retention Time

(Desacetylcefotaxime)
~3.5 minutes [5]

Linearity Range 5-50 µg/mL [10]

Correlation Coefficient (r²) > 0.99 [10]

Limit of Detection (LOD) 1.8 ng/mL

Limit of Quantitation (LOQ) 5.8 ng/mL

Accuracy (% Recovery) 98-102%

Precision (% RSD) < 2.0% [6]

USP Impurity Limit (Individual) Not more than 1.0% [5]

USP Impurity Limit (Total) Not more than 3.0% [5]

Visualizations
Chemical Degradation Pathway

The following diagram illustrates the chemical relationship between Cefotaxime and its primary

degradation product, Desacetylcefotaxime, through hydrolysis.
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Click to download full resolution via product page

Cefotaxime to Desacetylcefotaxime Degradation

Analytical Workflow for Impurity Profiling

This workflow outlines the key steps in the analysis of Desacetylcefotaxime as an impurity in

a Cefotaxime Sodium sample.
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Impurity Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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